4-(3-chloro-2-hydroxypropoxy)Benzaldehyde

Catalog No.
S14532245
CAS No.
M.F
C10H11ClO3
M. Wt
214.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-chloro-2-hydroxypropoxy)Benzaldehyde

Product Name

4-(3-chloro-2-hydroxypropoxy)Benzaldehyde

IUPAC Name

4-(3-chloro-2-hydroxypropoxy)benzaldehyde

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

InChI

InChI=1S/C10H11ClO3/c11-5-9(13)7-14-10-3-1-8(6-12)2-4-10/h1-4,6,9,13H,5,7H2

InChI Key

SJWBNGKYOOTUIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCC(CCl)O

4-(3-chloro-2-hydroxypropoxy)Benzaldehyde is an organic compound with the molecular formula C10_{10}H11_{11}ClO3_3 and a molecular weight of 214.65 g/mol. It features a benzaldehyde moiety substituted with a chloro and a hydroxypropoxy group at the para position. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its functional groups, which can participate in various

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, facilitating the formation of various derivatives.
  • Condensation Reactions: The aldehyde functional group can participate in condensation reactions, such as forming imines or reacting with alcohols to produce acetals.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions make it a versatile intermediate in synthetic organic chemistry.

Research into the biological activity of 4-(3-chloro-2-hydroxypropoxy)Benzaldehyde is limited, but compounds with similar structures often exhibit significant biological properties. For instance, chlorinated benzaldehydes are known for their antimicrobial and antifungal activities. The hydroxy group may also enhance the compound's reactivity and potential bioactivity by participating in hydrogen bonding interactions.

Several synthetic routes have been explored for the preparation of 4-(3-chloro-2-hydroxypropoxy)Benzaldehyde:

  • Direct Chlorination: Starting from benzaldehyde, chlorination can occur at the para position using chlorine gas or chlorinating agents under controlled conditions.
  • Alkylation Reactions: The hydroxypropoxy group can be introduced through alkylation of phenolic compounds with appropriate alkyl halides.
  • Multi-step Synthesis: A more complex synthesis might involve first synthesizing an intermediate compound that contains both the chloro and hydroxy groups before introducing the benzaldehyde functionality.

These methods highlight the compound's synthetic accessibility for research and industrial applications.

4-(3-chloro-2-hydroxypropoxy)Benzaldehyde has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing bioactive compounds.
  • Chemical Research: In studies involving organic synthesis and reaction mechanisms.
  • Material Science: As a precursor for developing polymers or other materials with specific properties.

The unique functional groups present in this compound allow for diverse applications across different fields.

While specific interaction studies on 4-(3-chloro-2-hydroxypropoxy)Benzaldehyde are scarce, similar compounds have been investigated for their interactions with biological targets. These studies often focus on:

  • Enzyme Inhibition: Assessing how such compounds inhibit specific enzymes, potentially leading to therapeutic applications.
  • Receptor Binding Studies: Understanding how these compounds interact with various biological receptors could provide insights into their pharmacological profiles.

Such studies are crucial for elucidating the compound's potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with 4-(3-chloro-2-hydroxypropoxy)Benzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Chloro-4-hydroxybenzaldehydeC7_7H5_5ClO2_2Lacks hydroxypropoxy group; simpler structure
2-Chloro-4-hydroxybenzaldehydeC7_7H5_5ClO2_2Different substitution pattern on benzene ring
(R)-3-Chloro-4-(2,3-dihydroxypropoxy)benzaldehydeC10_{10}H11_{11}ClO4_4Contains an additional hydroxy group

Uniqueness of 4-(3-chloro-2-hydroxypropoxy)Benzaldehyde

The uniqueness of 4-(3-chloro-2-hydroxypropoxy)Benzaldehyde lies in its combination of functional groups that allow it to participate in diverse

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

214.0396719 g/mol

Monoisotopic Mass

214.0396719 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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